molecular formula C9H13BO2S B1369220 3-(Propylthio)phenylboronic acid CAS No. 915401-99-9

3-(Propylthio)phenylboronic acid

Cat. No. B1369220
CAS RN: 915401-99-9
M. Wt: 196.08 g/mol
InChI Key: TYEQDWKWEXCQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .


Molecular Structure Analysis

The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid (PBA) derivatives, including 3-(Propylthio)phenylboronic acid , are known for their ability to selectively recognize and bind to cis-diol containing molecules. This property is utilized in the synthesis of highly selective PBA-functionalized organic polymers. These polymers are used for the enrichment of nucleosides, catechols, saccharides, and glycoproteins, which are crucial for improving detection sensitivity and accuracy in various analytical applications .

Diagnostic and Therapeutic Applications

The reversible complex formation capability of PBA with polyols, such as sugars, offers a foundation for diagnostic and therapeutic applications. This includes the interaction with sialic acid as a molecular target and the development of PBA-based strategies for drug delivery systems. Such systems can be designed to respond to specific biological stimuli, thereby enhancing targeted therapy and diagnostics .

Glucose-Sensitive Polymers

One of the remarkable applications of PBA-functionalized materials is in the creation of glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is a significant advancement in the treatment of diabetes. The ability to respond to glucose levels makes these materials an integral part of smart therapeutic devices .

Wound Healing

The conjugates of PBA are also explored for their potential in wound healing. The functionalized materials can interact with biological tissues and aid in the healing process. This application is particularly promising for creating advanced dressings that promote faster and more effective wound closure .

Tumor Targeting

Another vital application is in tumor targeting. PBA-functionalized materials can be engineered to recognize and bind to specific markers on cancer cells. This allows for the targeted delivery of therapeutics, minimizing the impact on healthy cells and potentially improving the efficacy of cancer treatments .

Boronate Affinity Materials for Separation

Boronate affinity materials (BAMs) that incorporate PBA functionalities are increasingly used in separation technologies. They are particularly effective in the selective separation of cis-diol containing compounds from complex mixtures. This has significant implications for the purification processes in chemical and pharmaceutical industries .

Future Directions

Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .

Mechanism of Action

properties

IUPAC Name

(3-propylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQDWKWEXCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590219
Record name [3-(Propylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylthio)phenylboronic acid

CAS RN

915401-99-9
Record name [3-(Propylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Propylthio)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Propylthio)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Propylthio)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Propylthio)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(Propylthio)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Propylthio)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.